molecular formula C17H13ClFNO3S B2650134 6-chloro-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one CAS No. 899214-13-2

6-chloro-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one

Cat. No. B2650134
CAS RN: 899214-13-2
M. Wt: 365.8
InChI Key: BRJDIDOIUTVWOH-UHFFFAOYSA-N
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Description

6-chloro-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one, also known as CFQ or CFQ-197, is a novel quinoline derivative that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Scientific Research Applications

Synthetic Chemistry and Drug Development

  • The synthesis of quinoline derivatives is a key area of interest, highlighting the versatility of quinolines in medicinal chemistry. For instance, derivatives have been synthesized for their bioactive properties, including potential antibacterial and antimalarial applications (Parthasaradhi et al., 2015). This underscores the significance of quinolines in the development of new therapeutic agents.

Material Science

  • Quinoline compounds are studied for their optical and structural properties, which are relevant in material science. For example, the structural and optical properties of quinoline derivatives thin films have been investigated, showcasing their potential in photonic applications (Zeyada et al., 2016).

Biological Applications

  • Quinoline derivatives are utilized in biological studies, such as in the synthesis of zinc(II)-specific fluorescing agents for studying biological zinc, illustrating their utility in bioimaging and biochemical research (Mahadevan et al., 1996).

Enantioselective Synthesis

  • Research into the enantioselective hydrogenation of quinolines using chiral catalysts highlights the importance of quinoline derivatives in asymmetric synthesis, demonstrating their role in producing chiral compounds with potential pharmaceutical applications (Wang et al., 2011).

properties

IUPAC Name

6-chloro-1-ethyl-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3S/c1-2-20-10-16(17(21)14-9-11(18)3-8-15(14)20)24(22,23)13-6-4-12(19)5-7-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJDIDOIUTVWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-ethyl-3-((4-fluorophenyl)sulfonyl)quinolin-4(1H)-one

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